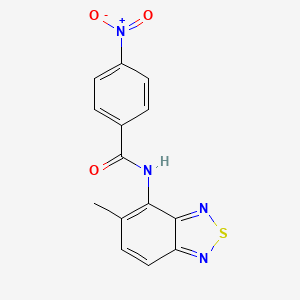

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

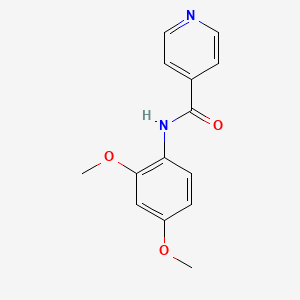

The synthesis of related benzothiadiazole compounds often involves multi-step chemical reactions, including the use of click chemistry for the introduction of triazole derivatives, as seen in related compounds (Tahghighi et al., 2012). Another approach involves reacting specific benzoyl chlorides with aminobenzothiadiazoles, leading to compounds with N,N-bidentate directing groups suitable for C-H bond functionalization reactions (Al Mamari et al., 2019).

Molecular Structure Analysis

Molecular structure characterization typically involves various spectroscopic methods such as NMR, IR, and GC-MS, as well as elemental analysis to confirm the composition of the synthesized compounds. For example, the molecular structure of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was elucidated using these techniques, highlighting the importance of detailed structural analysis in understanding the compound's properties (Al Mamari et al., 2019).

Chemical Reactions and Properties

Benzothiadiazole compounds participate in a variety of chemical reactions, such as the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines, demonstrating their reactive nature and potential for further chemical modifications (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, vapor pressure, and thermal behavior, are crucial for their practical applications. For instance, the physico-chemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were studied to understand its sublimation, solubility, and distribution coefficients, providing insights into its behavior in different environments (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for forming hydrogen bonds, and ability to undergo various chemical transformations, are integral to understanding the utility and applications of these compounds. The hydrogen-bonding capabilities of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, have been analyzed to reveal their potential interactions and stability in different chemical environments (Portilla et al., 2007).

Wissenschaftliche Forschungsanwendungen

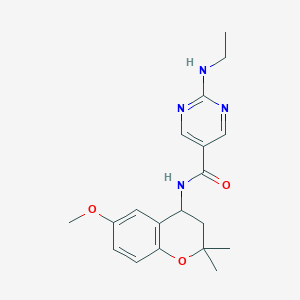

Anticonvulsant Properties

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, and its derivatives, have been explored for their anticonvulsant properties. A study by Sych et al. (2018) highlighted the synthesis of a related compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which exhibited high anticonvulsive activity compared to the classic drug Depakin in the pentylentetrazole model of seizure. This compound was proposed for further preclinical studies, emphasizing its potential in the development of new anticonvulsant drugs (Sych et al., 2018).

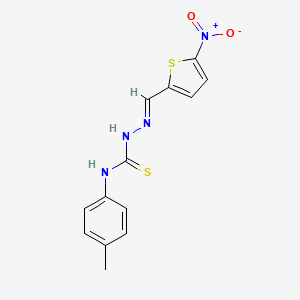

Anti-Leishmanial Activity

The anti-leishmanial activity of 1,3,4-thiadiazole derivatives has been investigated, with compounds showing good activity against the promastigote form of Leishmania major. For example, Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, demonstrating significant decreases in the number of intracellular amastigotes per macrophage. This indicates the potential of these compounds in the treatment of leishmaniasis (Tahghighi et al., 2012).

Cancer Treatment Applications

Thiazolides, a class of compounds related to N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, have been studied for their potential in treating colon cancer. Brockmann et al. (2014) demonstrated that certain thiazolide derivatives can induce cell death in colon carcinoma cell lines. This finding opens up possibilities for the use of thiazolide derivatives in cancer treatment (Brockmann et al., 2014).

Antibacterial Activity

The benzothiazole derivatives, related to the main compound , have shown notable antibacterial activity. For instance, Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives that displayed potent antibacterial activity against Streptococcus pyogenes. This suggests the potential application of these derivatives in combating bacterial infections (Gupta, 2018).

Eigenschaften

IUPAC Name |

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c1-8-2-7-11-13(17-22-16-11)12(8)15-14(19)9-3-5-10(6-4-9)18(20)21/h2-7H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCSQPZWZDYETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)